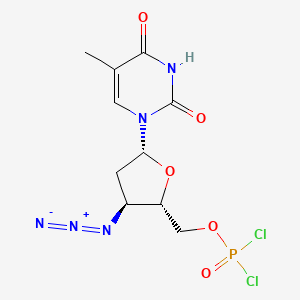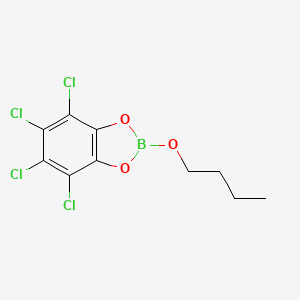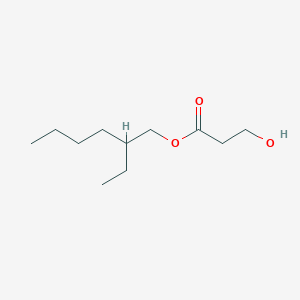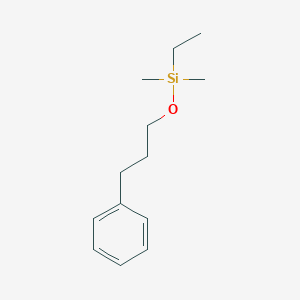
Silane, ethyldimethyl(3-phenylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ethyldimethyl(3-phenylpropoxy)- is an organosilicon compound that features a silicon atom bonded to an ethyl group, two methyl groups, and a 3-phenylpropoxy group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, ethyldimethyl(3-phenylpropoxy)- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This process can be catalyzed by transition metals such as platinum or rhodium. The general reaction conditions include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods
Industrial production of silanes often involves the direct process, where silicon is reacted with methyl chloride in the presence of a copper catalyst. This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Silane, ethyldimethyl(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.
Reduction: Can be reduced to simpler silanes using hydride donors.
Substitution: Undergoes nucleophilic substitution reactions where the phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or ozone in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, ethyldimethyl(3-phenylpropoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Acts as a coupling agent in the production of advanced materials like composites and coatings.
Mechanism of Action
The mechanism of action of silane, ethyldimethyl(3-phenylpropoxy)- involves the formation of strong covalent bonds between the silicon atom and various organic or inorganic substrates. This bonding enhances the stability and durability of the materials it is incorporated into. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilane
- Phenylsilane
- Triethylsilane
Uniqueness
Silane, ethyldimethyl(3-phenylpropoxy)- is unique due to its specific functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and adhesion promotion.
Conclusion
Silane, ethyldimethyl(3-phenylpropoxy)- is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
444902-13-0 |
|---|---|
Molecular Formula |
C13H22OSi |
Molecular Weight |
222.40 g/mol |
IUPAC Name |
ethyl-dimethyl-(3-phenylpropoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-4-15(2,3)14-12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3 |
InChI Key |
HZSUOYOVCAOPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
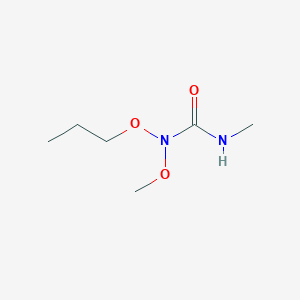
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)
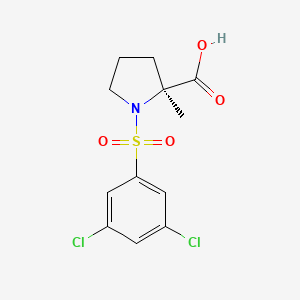
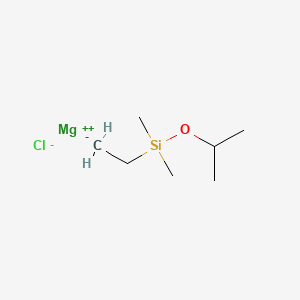
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)

